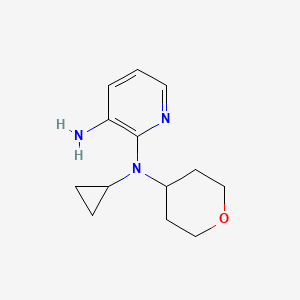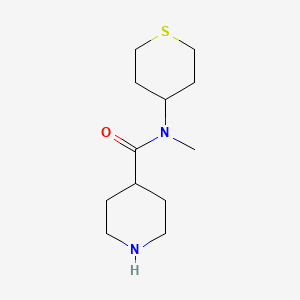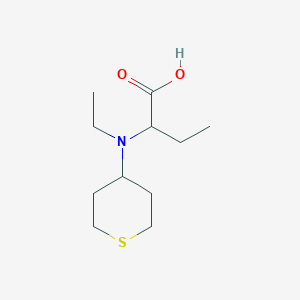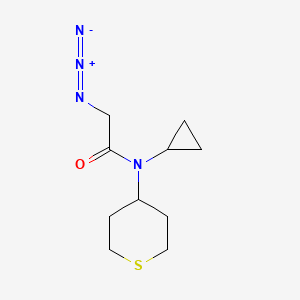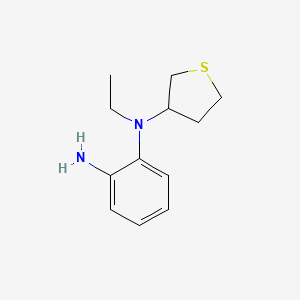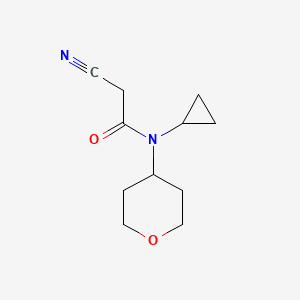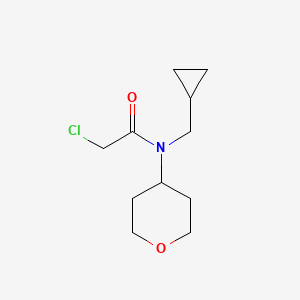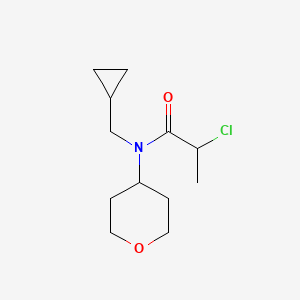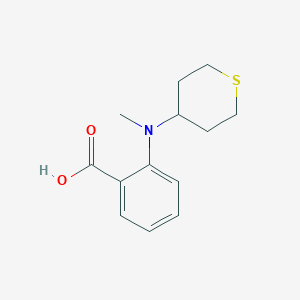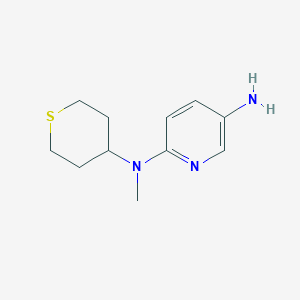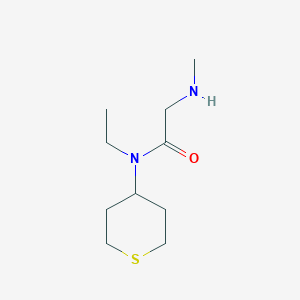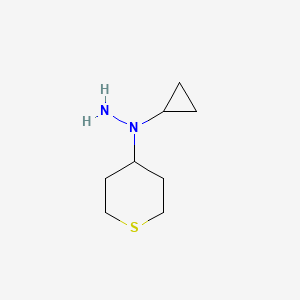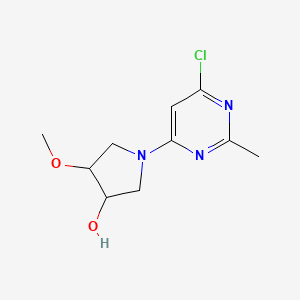
1-(6-Chloro-2-methylpyrimidin-4-yl)-4-methoxypyrrolidin-3-ol
Overview
Description
1-(6-Chloro-2-methylpyrimidin-4-yl)-4-methoxypyrrolidin-3-ol is a heterocyclic compound that features a pyrimidine ring substituted with a chlorine atom and a methyl group, as well as a pyrrolidine ring with a methoxy group
Preparation Methods
The synthesis of 1-(6-Chloro-2-methylpyrimidin-4-yl)-4-methoxypyrrolidin-3-ol typically involves the following steps:
Starting Materials: The synthesis begins with 4,6-dichloro-2-methylpyrimidine and 4-methoxypyrrolidine.
Reaction Conditions: The reaction is carried out in a solvent such as dimethylformamide (DMF) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.
Procedure: The 4,6-dichloro-2-methylpyrimidine is reacted with 4-methoxypyrrolidine in the presence of K2CO3 in DMF at room temperature for several hours. .
Chemical Reactions Analysis
1-(6-Chloro-2-methylpyrimidin-4-yl)-4-methoxypyrrolidin-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The chlorine atom on the pyrimidine ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions
Scientific Research Applications
1-(6-Chloro-2-methylpyrimidin-4-yl)-4-methoxypyrrolidin-3-ol has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of various pharmaceutical compounds, particularly those targeting cancer and infectious diseases.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Chemical Research: It serves as a precursor in the synthesis of more complex heterocyclic compounds with potential therapeutic applications
Mechanism of Action
The mechanism of action of 1-(6-Chloro-2-methylpyrimidin-4-yl)-4-methoxypyrrolidin-3-ol involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors involved in cellular processes, such as DNA synthesis or protein kinases.
Pathways: It can modulate signaling pathways that are crucial for cell proliferation and survival, making it a potential candidate for anticancer therapy
Comparison with Similar Compounds
1-(6-Chloro-2-methylpyrimidin-4-yl)-4-methoxypyrrolidin-3-ol can be compared with other similar compounds:
Similar Compounds: Compounds such as 1-(6-chloro-2-methylpyrimidin-4-yl)piperidine-4-carboxylic acid and 1-[4-(6-chloro-2-methylpyrimidin-4-yl)piperidin-1-yl]-2,2-dimethylpropan-1-one share structural similarities.
Uniqueness: The presence of the methoxy group on the pyrrolidine ring and the specific substitution pattern on the pyrimidine ring make this compound unique in its chemical and biological properties
Properties
IUPAC Name |
1-(6-chloro-2-methylpyrimidin-4-yl)-4-methoxypyrrolidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3O2/c1-6-12-9(11)3-10(13-6)14-4-7(15)8(5-14)16-2/h3,7-8,15H,4-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZQMDEAOUZYQPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)N2CC(C(C2)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


